molecular formula C13H13NO4 B483716 2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide CAS No. 499140-49-7

2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide

Cat. No.: B483716
CAS No.: 499140-49-7
M. Wt: 247.25g/mol
InChI Key: CEAIHDNWUCTJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound includes a chromen-2-one core with dimethyl substitutions and an acetamide group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with chloroacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures (around 70°C). The completion of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization from ethanol are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethyl-2-oxochromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acetamide derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

499140-49-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C13H13NO4/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H2,14,15)

InChI Key

CEAIHDNWUCTJFW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.